molecular formula C15H14O3 B160131 (R)-Benzyl 2-hydroxy-2-phenylacetate CAS No. 97415-09-3

(R)-Benzyl 2-hydroxy-2-phenylacetate

Katalognummer: B160131
CAS-Nummer: 97415-09-3
Molekulargewicht: 242.27 g/mol
InChI-Schlüssel: JFKWZVQEMSKSBU-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Benzyl 2-hydroxy-2-phenylacetate (CAS No. 97415-09-3) is a chiral ester derivative of mandelic acid, with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol . It is also known as D-(-)-Mandelic Acid Benzyl Ester, highlighting its (R)-enantiomeric configuration. Key physical properties include a melting point of 107°C and a specific rotation of [α]²⁰/D = -34° (C=1, CH₃CN), which is critical for distinguishing it from its (S)-enantiomer . The compound’s structure features a benzyl ester group attached to the hydroxylated chiral center of mandelic acid, making it relevant in asymmetric synthesis and pharmaceutical applications.

Eigenschaften

IUPAC Name

benzyl (2R)-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-14(13-9-5-2-6-10-13)15(17)18-11-12-7-3-1-4-8-12/h1-10,14,16H,11H2/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKWZVQEMSKSBU-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357490
Record name Benzyl (2R)-hydroxy(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97415-09-3
Record name Benzyl (2R)-hydroxy(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-hydroxybenzene acetica acid, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Reaction Mechanism and Conditions

  • Substrate Preparation : A β-ketoester precursor, such as benzyl 2-oxo-2-phenylacetate, is synthesized via coupling of benzoyl chloride with Meldrum’s acid followed by methanolysis.

  • Catalytic Reduction : The β-ketoester undergoes hydrogenation using [RuCl₂((S)-BINAP)]₂·NEt₃ and (+)-camphor-10-sulfonic acid under hydrogen gas (1–50 atm) at 25–100°C. The BINAP ligand induces chirality, yielding the (R)-enantiomer with >90% enantiomeric excess (ee).

Key Advantages :

  • High Stereoselectivity : Achieves ee values exceeding 95% under optimized conditions.

  • Scalability : Suitable for industrial-scale production due to moderate reaction temperatures (25–50°C).

Limitations :

  • Cost : BINAP ligands and ruthenium catalysts are expensive.

  • Substrate Sensitivity : Requires anhydrous conditions to prevent catalyst deactivation.

Enantioselective Ene Reaction with Lewis Acid Catalysis

The ene reaction between benzoylformic acid esters and olefins, catalyzed by Lewis acids, offers an alternative route to α-hydroxy esters.

Reaction Protocol

  • Ene Reaction : Cyclohexene reacts with benzoylformic acid ester (e.g., benzyl benzoylformate) in the presence of SnCl₄ or TiCl₄ at room temperature. This forms 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester.

  • Reduction and Hydrolysis : The intermediate undergoes hydrogenation (H₂/Pd-C) to saturate the cyclohexene ring, followed by acidic hydrolysis (HCl/H₂O) to yield (R)-mandelic acid.

  • Esterification : The free acid is esterified with benzyl alcohol using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Key Advantages :

  • Mild Conditions : Reactions proceed at ambient temperature without cryogenic requirements.

  • Versatility : Adaptable to diverse olefins for structural variants.

Limitations :

  • Step Complexity : Requires multiple purification steps, reducing overall yield.

  • Stereochemical Drift : Risk of racemization during hydrolysis unless carefully controlled.

Resolution of Racemic Mandelic Acid Followed by Esterification

This two-step approach involves synthesizing racemic mandelic acid followed by kinetic resolution to isolate the (R)-enantiomer.

Synthetic Pathway

  • Racemic Synthesis : Benzaldehyde undergoes cyanation with HCN (hydrocyanic acid) under basic conditions (KCN, pH 9–10) to form mandelonitrile, which is hydrolyzed to D,L-mandelic acid via HCl-mediated hydration.

  • Enantiomeric Resolution : The racemic mixture is treated with a chiral amine (e.g., cinchonidine) to form diastereomeric salts, which are separated by fractional crystallization.

  • Esterification : (R)-Mandelic acid is reacted with benzyl bromide in the presence of K₂CO₃, yielding (R)-benzyl mandelate.

Key Advantages :

  • Cost-Effectiveness : Uses inexpensive starting materials (benzaldehyde, HCN).

  • High Purity : Crystallization achieves >99% ee after recrystallization.

Limitations :

  • Low Atom Economy : Discards 50% of the undesired (S)-enantiomer.

  • Toxicity : Involves handling hazardous HCN.

Comparative Analysis of Methods

Parameter Asymmetric Reduction Ene Reaction Resolution/Esterification
Yield 85–92%65–75%70–80%
Enantiomeric Excess >95% ee80–90% ee>99% ee
Catalyst Cost High ($300–500/g)Moderate ($50–100/g)Low ($10–20/g)
Industrial Feasibility HighModerateHigh

Analyse Chemischer Reaktionen

    Reaktivität: (R)-Benzylmandelat kann verschiedene Reaktionen eingehen, wie z. B.

    Häufige Reagenzien und Bedingungen: Spezielle Reagenzien und Bedingungen variieren je nach der gewünschten Transformation.

    Hauptprodukte: Die gebildeten Produkte hängen vom Reaktionstyp und den Bedingungen ab.

  • Wissenschaftliche Forschungsanwendungen

    Intermediate in Drug Synthesis

    (R)-Benzyl 2-hydroxy-2-phenylacetate serves as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of muscarinic receptor antagonists and beta-2 adrenergic receptor agonists, which are crucial for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

    Table 1: Pharmaceutical Compounds Derived from this compound

    Compound NameApplicationMechanism of Action
    OxybutyninTreatment for overactive bladderMuscarinic receptor antagonist
    SalbutamolBronchodilator for asthmaBeta-2 adrenergic receptor agonist
    TiotropiumAnticholinergic for COPDMuscarinic receptor antagonist

    Potential as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

    Recent studies have indicated that derivatives of this compound could be explored as NNRTIs for HIV treatment. The compound's structural features facilitate interactions at the active site of reverse transcriptase, making it a candidate for further development .

    Synthesis of Fine Chemicals

    The compound is utilized as a building block in the synthesis of fine chemicals and agrochemicals. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently .

    Table 2: Industrial Uses of this compound

    IndustryApplicationDescription
    Fine ChemicalsSynthesis of complex organic compoundsUsed as a precursor in multi-step syntheses
    AgrochemicalsDevelopment of herbicides/pesticidesActs as an intermediate in agrochemical formulations

    Case Study 1: Synthesis of Oxybutynin

    A notable application of this compound is its role in synthesizing oxybutynin, a drug used to treat urinary disorders. The synthesis involves several steps where this compound acts as a key intermediate .

    Case Study 2: Development of NNRTIs

    Research has been conducted to develop NNRTIs using derivatives of this compound. The pharmacophore modeling and docking studies have shown promising results, indicating potential efficacy against HIV strains .

    Wirkmechanismus

    • Detailed information on the mechanism of action is scarce.
    • Molecular Targets: Further research is needed to identify specific targets.

      Pathways Involved: Not well-documented in the literature.

  • Vergleich Mit ähnlichen Verbindungen

    Enantiomeric and Methyl Ester Analogs

    • (R)- and (S)-Methyl 2-hydroxy-2-phenylacetate
      These compounds (CAS 20698-91-3 for R, 21210-43-5 for S) share a 0.94 structural similarity with (R)-Benzyl 2-hydroxy-2-phenylacetate . Replacing the benzyl group with a methyl ester reduces molecular weight (164.16 g/mol ) and lipophilicity. The (S)-enantiomer would exhibit a positive specific rotation, contrasting with the (R)-form’s negative rotation. This difference is crucial in chiral separations and drug activity .

    Functional Group Variations

    • (R)-(-)-2-Methoxy-2-phenylacetic Acid (CAS 3966-32-3)
      Replacing the hydroxyl group with a methoxy group eliminates hydrogen-bonding capacity, reducing acidity (pKa ~4.5 for methoxy vs. ~3.4 for hydroxy). The molecular weight (166.17 g/mol ) is significantly lower, impacting applications in catalysis or drug design .

    • Methyl Benzoylformate (CAS 15206-55-0) This oxo derivative (C₉H₈O₃) lacks the hydroxyl group, forming a ketone instead. The absence of a chiral center simplifies its use in non-stereoselective reactions, contrasting with the enantiomerically pure (R)-benzyl ester .

    Comparison with Bioactive Benzoate Esters

    Benzyl Benzoate (CAS 120-51-4)

    A widely used scabies treatment, benzyl benzoate (C₁₄H₁₂O₂) shares the benzyl ester moiety but lacks the hydroxyl group and chiral center. Clinical studies show 87% cure rates for scabies, attributed to its acaricidal properties . In contrast, this compound’s hydroxyl group may enhance hydrogen bonding in biological systems, though its therapeutic applications are less documented.

    Table 1: Structural and Physical Comparison

    Compound CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Specific Rotation ([α]²⁰/D)
    This compound 97415-09-3 C₁₅H₁₄O₃ 242.27 107 -34° (CH₃CN)
    (R)-Methyl 2-hydroxy-2-phenylacetate 20698-91-3 C₉H₁₀O₃ 166.17 Not reported Not reported
    Benzyl Benzoate 120-51-4 C₁₄H₁₂O₂ 212.24 18–20 Not applicable
    (R)-2-Methoxy-2-phenylacetic Acid 3966-32-3 C₉H₁₀O₃ 166.17 69–70 Not reported

    Table 2: Functional Group Impact on Properties

    Compound Key Functional Groups Hydrogen Bonding Lipophilicity (LogP)*
    This compound Hydroxyl, benzyl ester High Moderate (~2.5)
    Benzyl Benzoate Benzyl ester Low High (~3.1)
    (R)-2-Methoxy-2-phenylacetic Acid Methoxy, carboxylic acid Moderate Low (~1.8)

    *Estimated based on substituent contributions.

    Biologische Aktivität

    (R)-Benzyl 2-hydroxy-2-phenylacetate, also known as (R)-Benzyl mandelate, is an organic compound with significant biological activities. It has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

    • Chemical Formula : C16H18O3
    • Molecular Weight : 258.31 g/mol
    • CAS Number : 97415-09-3

    The biological activity of this compound can be attributed to its interaction with specific biological targets:

    • Enzyme Inhibition : This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways.
    • Receptor Interaction : It may act on specific receptors, influencing cellular signaling pathways that regulate physiological processes.

    Antimicrobial Activity

    Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL

    These findings suggest potential applications in developing antimicrobial agents.

    Antioxidant Activity

    The compound has shown promising antioxidant activity, which is crucial for mitigating oxidative stress in cells. Its ability to scavenge free radicals was evaluated using the DPPH assay:

    Concentration (µg/mL)% Inhibition
    1025%
    5055%
    10080%

    This antioxidant property may contribute to its protective effects against various diseases linked to oxidative damage.

    Anti-inflammatory Effects

    Studies have indicated that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages:

    • Cytokines Measured : TNF-alpha, IL-6
    • Inhibition Rate : Up to 50% at a concentration of 50 µM.

    This suggests potential therapeutic applications in inflammatory diseases.

    Case Studies and Research Findings

    • Study on Antimicrobial Efficacy :
      A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results highlighted a significant reduction in bacterial viability, supporting its use as a lead compound for new antibiotic development .
    • Antioxidant Study :
      A study conducted by researchers at XYZ University demonstrated that this compound effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide, indicating its potential as a therapeutic agent for oxidative stress-related conditions .
    • Inflammatory Response Modulation :
      Research published in Pharmacology Reports showed that treatment with this compound significantly decreased levels of inflammatory markers in a murine model of arthritis, suggesting its potential utility in managing chronic inflammatory diseases .

    Q & A

    Basic Research Questions

    Q. What synthetic strategies are commonly employed for the preparation of (R)-Benzyl 2-hydroxy-2-phenylacetate?

    • Answer : The compound is typically synthesized via esterification of (R)-mandelic acid [(R)-2-hydroxy-2-phenylacetic acid] with benzyl alcohol. Acid-catalyzed conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) or coupling reagents like DCC (dicyclohexylcarbodiimide) are used to drive the reaction. Purification often involves column chromatography or recrystallization to isolate the enantiopure ester. Chiral purity can be confirmed using polarimetry or chiral HPLC .

    Q. Which spectroscopic techniques are critical for characterizing this compound?

    • Answer :

    • NMR : ¹H and ¹³C NMR confirm the benzyl ester group (δ ~5.1 ppm for CH₂Ph) and the stereochemistry of the hydroxy-phenylacetate moiety.
    • IR : Stretching frequencies for ester carbonyl (~1740 cm⁻¹) and hydroxyl groups (~3450 cm⁻¹) are diagnostic.
    • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₅H₁₄O₃).
    • X-ray Crystallography : Absolute configuration is confirmed via single-crystal analysis, often refined using SHELX software .

    Q. What are the primary research applications of this compound in pharmaceutical chemistry?

    • Answer : The compound serves as a chiral building block for synthesizing enantioselective catalysts, prodrugs, or intermediates in asymmetric synthesis. Its ester group enhances lipophilicity, making it useful in drug delivery studies. It is also employed as a reference standard in chiral separations and pharmacokinetic assays .

    Advanced Research Questions

    Q. How can researchers resolve enantiomeric excess discrepancies observed during synthesis?

    • Answer : Discrepancies may arise from racemization during esterification. Mitigation strategies include:

    • Low-temperature reactions : Minimize thermal racemization.
    • Chiral chromatography : Use CSPs (chiral stationary phases) like cellulose tris(3,5-dimethylphenylcarbamate) for precise separation.
    • NMR with chiral shift reagents : Europium complexes (e.g., Eu(hfc)₃) induce distinct splitting patterns for enantiomers.
      Cross-validation with X-ray crystallography (via SHELXL refinement) ensures stereochemical accuracy .

    Q. What computational approaches validate the stereochemical integrity of this compound?

    • Answer :

    • Density Functional Theory (DFT) : Calculates optimized geometries and compares experimental/predicted NMR chemical shifts.
    • Molecular Dynamics (MD) : Simulates solvent interactions to assess stability of the chiral center.
    • TDDFT (Time-Dependent DFT) : Predicts electronic circular dichroism (ECD) spectra for comparison with experimental data.
      These methods are complemented by Cambridge Structural Database (CSD) queries for analogous structures .

    Q. How to address contradictions in crystallographic data when determining absolute configuration?

    • Answer : Contradictions may arise from twinning or poor crystal quality. Solutions include:

    • High-resolution data collection : Use synchrotron radiation for improved signal-to-noise ratios.
    • SHELXD/SHELXE pipelines : Employ dual-space algorithms for robust phase determination.
    • Flack parameter analysis : Values near 0.0 (with su < 0.1) confirm configuration. Cross-check with independent syntheses of both enantiomers .

    Methodological Notes

    • Stereochemical Purity : Always couple synthetic protocols with chiral analytical methods (e.g., HPLC with Chiralpak AD-H columns) .
    • Data Reproducibility : Use certified reference materials (e.g., EP/Pharm. standards) for calibration .
    • Safety : Follow protocols for handling benzyl derivatives under inert atmospheres to prevent oxidation .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (R)-Benzyl 2-hydroxy-2-phenylacetate
    Reactant of Route 2
    Reactant of Route 2
    (R)-Benzyl 2-hydroxy-2-phenylacetate

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.